molecular formula C12H13ClN2OS B2714473 6-Chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 733030-59-6

6-Chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2714473
CAS No.: 733030-59-6
M. Wt: 268.76
InChI Key: QPLZQPVRVVLOFO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the functional groups present in the molecule .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, and the conditions under which these reactions occur .


Physical and Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Compound Synthesis : The compound has been a focus in the synthesis of various novel derivatives, including triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. These synthesized compounds demonstrated significant antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdalla, 2010).

  • Anticancer Agent Development : Efforts to explore structure-activity relationships of 4-anilinoquinazolines led to the identification of derivatives as potent apoptosis inducers and promising anticancer candidates, highlighting the therapeutic potential beyond their conventional applications (Sirisoma et al., 2009).

  • Catalysis in Synthesis : The use of specific catalysts for the efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones underlines the compound's role in facilitating novel synthetic routes for potentially bioactive molecules (Kefayati, Asghari, & Khanjanian, 2012).

  • Tubulin Polymerization Inhibition : The identification of indenopyrazoles, through synthesis from indanones and phenyl isothiocyanates, as inhibitors of tubulin polymerization points to a method for targeting cancer cell proliferation, highlighting the compound's utility in cancer research (Minegishi et al., 2015).

  • Antimicrobial and Antituberculosis Studies : Synthesis of 3-heteroarylthioquinoline derivatives and their subsequent screening for antituberculosis activity underscore the compound's potential in addressing infectious diseases, with certain derivatives showing promising activity against Mycobacterium tuberculosis (Chitra et al., 2011).

Mechanism of Action

This typically refers to how a drug interacts with the body at the molecular level. It could involve binding to specific receptors or enzymes, or altering specific biochemical pathways .

Safety and Hazards

This would involve studying the compound’s toxicity, potential for causing an allergic reaction, flammability, and environmental impact .

Properties

IUPAC Name

6-chloro-3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-7(2)6-15-11(16)9-5-8(13)3-4-10(9)14-12(15)17/h3-5,7H,6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLZQPVRVVLOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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